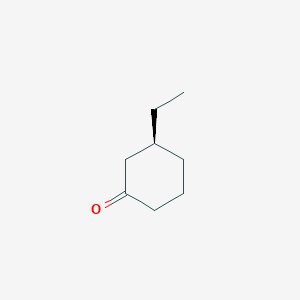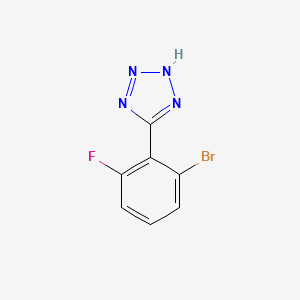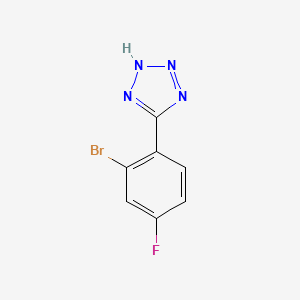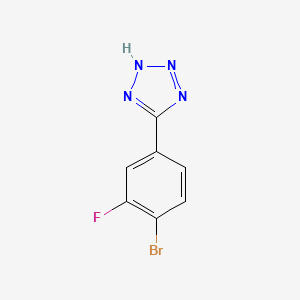
5-Chloro-4-methylquinoline
Overview
Description
5-Chloro-4-methylquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis : It's used in establishing crystal structures of hydrogen-bonded compounds with different isomers of chloro- and nitro-substituted benzoic acids (Ishida, 2021).
Chemical Reactions : In the formation of 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones and bis(dichloro(4-quinolyl)methyl]trisulphanes (Al-Shaar et al., 1988).
NMR Spectroscopy : For studying the proton and carbon chemical shifts of various compounds (Maślankiewicz, 2000).
Molecular Structure Determination : In determining the structure of methylquinolines and their side-chain halogen derivatives (Kóródi, 1991).
Synthesis of Various Compounds : Useful in synthesizing 5-iodo-8-methylquinoline, 5-chloro-8-methylquinoline, and 5-fluoro-8-methylquinoline (Tochilkin et al., 1983).
Synthesis of Pyrrolo[4,3,2-de]quinolines : For the synthesis of various pyrrolo[4,3,2-de]quinolines, including Damirones A and B, and various tetrahydropyrrolo[4,3,2-de]quinolines (Roberts et al., 1997).
Drug Synthesis : Used in synthesizing novel substituted dibenzonaphthyridines (Manoj & Prasad, 2009).
Medical Research : It has schistosomicidal activity, potentially useful for treating infections caused by schistosomiasis (Bristow et al., 1967).
Antimicrobial Activity : Exhibits antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017).
Corrosion Inhibition : Functions as an efficient corrosion inhibitor for mild steel in hydrochloric acid (Rbaa et al., 2019).
Antimalarial Activity : Shows excellent antimalarial activity, effective against resistant strains, with encouraging pharmacokinetic properties for clinical trials (Werbel et al., 1986).
Tubulin-Polymerization Inhibition : A novel class of tubulin-polymerization inhibitors targeting the colchicine site, with potential antitumor activity (Wang et al., 2014).
Cancer Therapy and Alzheimer's Disease Treatment : Oral Clioquinol has potential applications in cancer therapy, Alzheimer's disease treatment, and treatment of intestinal amebiasis (Mao & Schimmer, 2008).
Antibacterial and Antifungal Activities : The synthesized 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer (4C8MQ) have potential drug-likeliness and were screened for these activities (Murugavel et al., 2018).
Environmental Remediation : Its degradation by a soil bacterium is a potential method for removing it from groundwater, particularly in areas affected by coal gasification and wood treatment processes (Sutton et al., 1996).
Dental Plaque Inhibition : Four analogs of 5-chloro-4-methylquinoline showed in vitro antiplaque activity (Warner et al., 1975).
Solubility and Mixing Properties : Its solubility in selected solvents is directly proportional to temperature, with mixing being a spontaneous and entropy-driven process (Wan et al., 2020).
properties
IUPAC Name |
5-chloro-4-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEPIPKKPRZABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



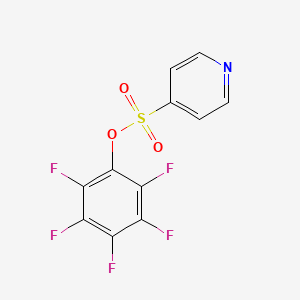
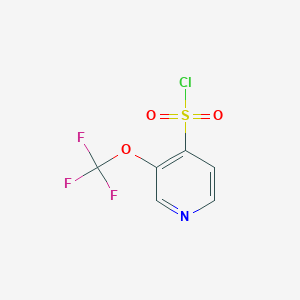

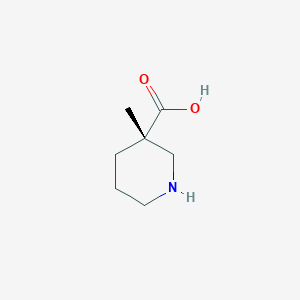
![6-Azaspiro[3.4]octan-3-one;hydrochloride](/img/structure/B8184417.png)
![3-Methoxy-6-azaspiro[3.4]octane](/img/structure/B8184422.png)
![tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate](/img/structure/B8184438.png)
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)
